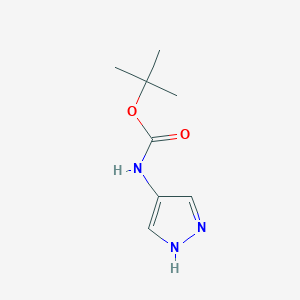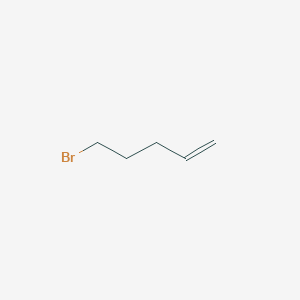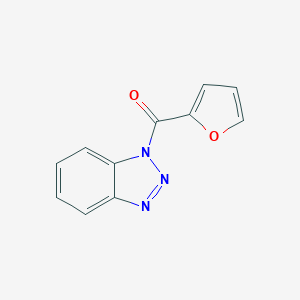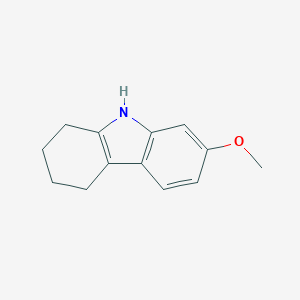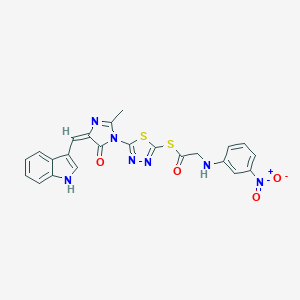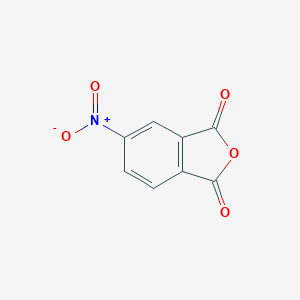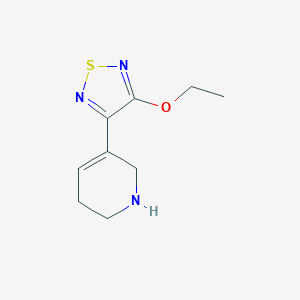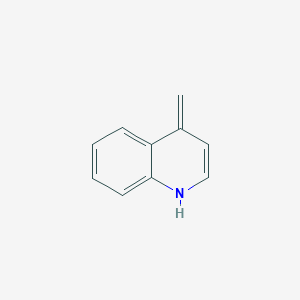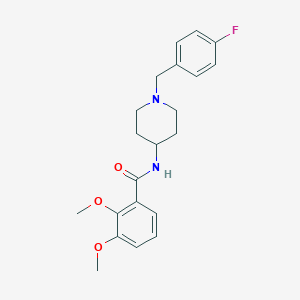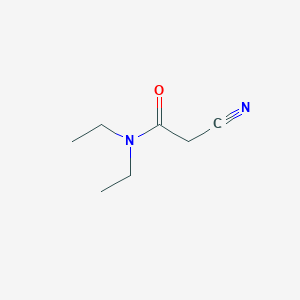
2-cyano-N,N-diethylacetamide
Descripción general
Descripción
Novel Synthesis and Antitumor Evaluation
The study presented in the first paper describes the synthesis of various heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. The synthesis involved one-pot reactions under mild conditions, leading to a diverse range of products with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The antitumor activities of these compounds were evaluated against three human cancer cell lines, with many showing high inhibitory effects. This highlights the potential of 2-cyanoacetamide derivatives in the development of new anticancer agents .
Facile Synthesis and Crystal Structure
The second paper focuses on the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, a compound related to 2-cyanoacetamide. The synthesis was achieved through an acylation reaction using trifluoroacetic anhydride and was characterized by its short reaction time, high yield, and environmentally friendly process. The crystal structure of the compound was determined, revealing the conformation of the cyclohexene and thiophene rings. This work contributes to the understanding of the molecular structure of 2-cyanoacetamide derivatives .
Synthesis and Cyclizations of Cyanoacetamides
In the third paper, the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides is described. The reactions of these compounds were nonselective, leading to mixtures of heterocyclization products. Additionally, the tautomeric equilibrium of one of the cyclization products was studied using DFT quantum chemical calculations. The biological activity of the synthesized compounds was also predicted in silico, suggesting potential applications in medicinal chemistry .
Synthesis of N-(2-pyridyl)cyanoacetamides
The fourth paper reports on the synthesis of N-(2-pyridyl)cyanoacetamides and their cyclization to form 4-amino-2H-pyrido-[1,2-a]pyrimidin-2-ones. The study explored the conditions that favor the formation of either product and the transformations between them. This research provides insight into the chemical behavior of cyanoacetamide derivatives under different conditions and their potential applications .
Synthesis with Docking Studies of Antimicrobial Agents
Finally, the fifth paper discusses the use of 2-cyano-N-arylacetamide for synthesizing various nitrogenous heterocycles with potential antimicrobial activity. Molecular docking studies were used to predict the activity of these compounds, which were then tested against bacterial and fungal strains. The results indicate that 2-cyanoacetamide derivatives could serve as valuable scaffolds for developing new antimicrobial agents .
Aplicaciones Científicas De Investigación
1. Antitumor Activity
2-Cyano-N,N-diethylacetamide derivatives have shown promise in antitumor applications. For example, compounds derived from 2-cyano-N,N-diethylacetamide demonstrated significant inhibitory effects on various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer ((H. Shams et al., 2010)). Similarly, derivatives like Pt(DECO)2 showed minimal in vivo toxicity, making them promising candidates for future testing in animal models of cancer ((Stephanie D. Dannen et al., 2020)).
2. Antimicrobial Activity
Compounds incorporating 2-cyano-N,N-diethylacetamide have shown notable antimicrobial properties. Studies have demonstrated the effectiveness of these compounds against various strains of bacteria and fungi, suggesting their potential application in the development of new antimicrobial agents ((E. Darwish et al., 2014)).
3. Magnetic and Electronic Properties
In the field of materials science, compounds related to 2-cyano-N,N-diethylacetamide have been used to study magnetic exchange and relaxation barrier in single-chain magnets. For instance, variations in the amide ligand of cyano-bridged single-chain magnets revealed a linear increase in the strength of exchange coupling with increasing bond angles, indicating the influence of structural perturbations on magnetic properties ((Xiaowen Feng et al., 2011)).
4. Synthesis of Novel Compounds
2-Cyano-N,N-diethylacetamide serves as a precursor in the synthesis of a wide range of heterocyclic compounds, including thiophenes, pyrimidines, and coumarins. These compounds have diverse applications, ranging from pharmaceuticals to industrial materials ((R. El-Sayed et al., 2017)).
5. Biological Evaluation
Several derivatives of 2-cyano-N,N-diethylacetamide have undergone biological evaluations, including anti-inflammatory, antipyretic, and antioxidant activities. This suggests the potential for these compounds in therapeutic applications ((K. Madhavi et al., 2017)).
Safety And Hazards
Propiedades
IUPAC Name |
2-cyano-N,N-diethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-9(4-2)7(10)5-6-8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSHIRFTLKZVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397378 | |
| Record name | 2-cyano-N,N-diethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N,N-diethylacetamide | |
CAS RN |
26391-06-0 | |
| Record name | 2-Cyano-N,N-diethylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26391-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N,N-diethylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026391060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-cyano-N,N-diethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CYANO-N,N-DIETHYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7FKS72PYE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




